4-Amino-2-propoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrogen phosphate is a complex organic compound with significant pharmacological potential. Its molecular formula is , and it has a molecular weight of approximately 308.4158 g/mol . This compound features a benzoic acid derivative structure, which includes an amino group, a propoxy side chain, and a diethylaminoethyl ester moiety, making it relevant in medicinal chemistry, particularly in the development of local anesthetics and anti-inflammatory agents.
The chemical reactivity of 4-Amino-2-propoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrogen phosphate can be characterized by its ability to undergo various transformations:
This compound exhibits notable biological activities, primarily due to its structural components:
The synthesis of 4-Amino-2-propoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrogen phosphate typically involves several steps:
4-Amino-2-propoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrogen phosphate has potential applications in:
Interaction studies involving this compound could focus on:
Several compounds share structural similarities with 4-Amino-2-propoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrogen phosphate. These include:
These comparisons highlight how variations in substituents can influence the pharmacological profile and applications of these compounds. The unique combination of a propoxy group and a diethylamino moiety in 4-Amino-2-propoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrogen phosphate may contribute to its distinct biological activity compared to its analogs.